11-[2-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[2-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects . This particular compound features a unique structure with a benzyloxyphenyl group and a phenyl group attached to a hexahydrobenzo[b][1,4]benzodiazepine core.
Preparation Methods
The synthesis of 11-[2-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by a cyclocondensation reaction . This process can be carried out under one-pot conditions using catalysts such as Cp2TiCl2 and m-phthalic acid in ethanol . Industrial production methods often employ continuous flow chemistry to enhance efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxyphenyl group using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts such as palladium on carbon and titanium chloride . Major products formed from these reactions include various substituted benzodiazepines and their derivatives.
Scientific Research Applications
11-[2-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain . This binding enhances the inhibitory effects of GABA, leading to increased chloride ion conductance across neuronal cell membranes . The result is a calming effect on the central nervous system, which accounts for its anxiolytic and sedative properties .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, clonazepam, and nitrazepam . Compared to these compounds, 11-[2-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one features a unique benzyloxyphenyl group, which may contribute to its distinct pharmacological profile . This uniqueness makes it a valuable compound for further research and development in the field of medicinal chemistry.
Properties
Molecular Formula |
C32H28N2O2 |
---|---|
Molecular Weight |
472.6g/mol |
IUPAC Name |
9-phenyl-6-(2-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H28N2O2/c35-29-20-24(23-13-5-2-6-14-23)19-28-31(29)32(34-27-17-9-8-16-26(27)33-28)25-15-7-10-18-30(25)36-21-22-11-3-1-4-12-22/h1-18,24,32-34H,19-21H2 |
InChI Key |
VDBAIGLFWBMIKT-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4OCC5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4OCC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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